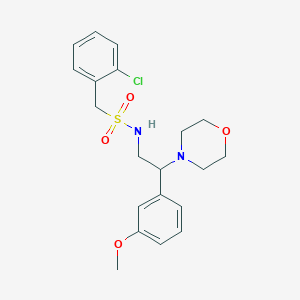

1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O4S/c1-26-18-7-4-6-16(13-18)20(23-9-11-27-12-10-23)14-22-28(24,25)15-17-5-2-3-8-19(17)21/h2-8,13,20,22H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIMIDNRXUOCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these effects are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Physicochemical and Pharmacological Properties

- Solubility: Morpholine-containing compounds (e.g., target molecule and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide) exhibit improved aqueous solubility compared to lipophilic analogs like the cyclohexyl derivative .

- Bioactivity : Sulfonamides with aromatic heterocycles (e.g., thiazole, indole) show enhanced binding to enzymes or receptors, as seen in antitumor and antimicrobial studies . The furan-containing analog’s hydroxyethyl group may confer antioxidant properties .

Biological Activity

1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide is a complex organic compound with notable potential in biological research and medicinal applications. Its structure incorporates a chlorophenyl group, a methoxyphenyl group, and a morpholinoethyl moiety, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-chlorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 394.87 g/mol |

| CAS Number | 1210492-65-1 |

| InChI | InChI=1S/C20H25ClN2O4S/c1-26-18-7-4-6-16(13-18)20(23-9-11-27-12-10-23)14-22-28(24,25)15-17-5-2-3-8-19(17)21/h2-8,13,20,22H,9-12,14-15H2,1H3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The interaction can lead to modulation of biological processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter metabolism, potentially affecting levels of serotonin and dopamine.

- Receptor Binding : It may bind to specific receptors influencing signal transduction pathways that are crucial in various physiological responses.

Biological Activities

Research has documented several biological activities associated with this compound:

- Antitumor Activity : Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell proliferation in breast cancer models.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, possibly through the inhibition of monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Neuroprotection

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of the compound in a mouse model of Parkinson's disease. The treatment group showed reduced dopaminergic neuron loss and improved motor function compared to controls. The authors suggested that MAO inhibition might be responsible for these protective effects.

Case Study 3: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.